molecular formula C10H7ClN2S B13518608 6-(4-Chlorophenyl)pyrazine-2-thiol

6-(4-Chlorophenyl)pyrazine-2-thiol

Cat. No.: B13518608
M. Wt: 222.69 g/mol
InChI Key: JUUUHGVKBMCVTC-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)pyrazine-2-thiol is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the pyrazine ring, along with a thiol group at the 2-position of the pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)pyrazine-2-thiol can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with 2,3-dichloropyrazine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)pyrazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-(4-Chlorophenyl)pyrazine-2-thiol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)pyrazine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A pyrazine derivative used as an antitubercular agent.

    4-Chloropyrazine: A simpler pyrazine derivative with a chlorine substituent.

    2-Mercaptopyrazine: A pyrazine derivative with a thiol group at the 2-position.

Uniqueness

6-(4-Chlorophenyl)pyrazine-2-thiol is unique due to the presence of both a chlorophenyl group and a thiol group on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C10H7ClN2S

Molecular Weight

222.69 g/mol

IUPAC Name

6-(4-chlorophenyl)-1H-pyrazine-2-thione

InChI

InChI=1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-12-6-10(14)13-9/h1-6H,(H,13,14)

InChI Key

JUUUHGVKBMCVTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=S)N2)Cl

Origin of Product

United States

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